3-(2,4- Dichlorophenyl)- 6- ethoxy-4-methylcoumarin
Overview
Description
3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their fragrant properties and are widely used in various industries, including cosmetics, food, and pharmaceuticals . This particular compound is characterized by the presence of dichlorophenyl and ethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin typically involves the reaction of 2,4-dichlorophenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the formulation of fragrances and as an additive in cosmetic products.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-(2,4-Dichlorophenyl)-6-ethoxy-4-methylcoumarin can be compared with other similar compounds, such as:
7-Ethoxy-4-methylcoumarin: Similar in structure but lacks the dichlorophenyl group, which may result in different chemical and biological properties.
6-Methylcoumarin: Lacks both the ethoxy and dichlorophenyl groups, leading to distinct differences in reactivity and applications.
Dicoumarol: A well-known anticoagulant with a different substitution pattern on the coumarin ring.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-6-ethoxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c1-3-22-12-5-7-16-14(9-12)10(2)17(18(21)23-16)13-6-4-11(19)8-15(13)20/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFASIHGJRAJNPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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